Ring-Size Basicity Shift: Homopiperazine pKa vs. Piperazine in the Context of the Pyrazolopyrazine Core
The parent 1,4-diazepane (homopiperazine) exhibits a predicted pKa of 11.02 ± 0.20, approximately 1.2–1.3 log units higher than the pKa of piperazine (~9.7–9.8) . When this amine is conjugated to the electron-withdrawing pyrazolo[1,5-a]pyrazine core, the pKa is reduced, but the relative offset between the seven-membered diazepane and the six-membered piperazine persists [1]. This basicity difference means that at physiological pH 7.4, the diazepane-substituted compound will have a different protonation state and charge distribution compared to its piperazine analog, directly affecting hydrogen-bonding capacity, solubility, and membrane permeability.
| Evidence Dimension | Basicity of the parent cyclic diamine (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Homopiperazine (1,4-diazepane) predicted pKa: 11.02 ± 0.20 |
| Comparator Or Baseline | Piperazine pKa: ~9.73 (first protonation); ~5.33 (second protonation) |
| Quantified Difference | ΔpKa ≈ +1.3 (homopiperazine more basic) |
| Conditions | Predicted pKa from ChemicalBook database; piperazine literature values from standard reference sources. Note: neither value is a direct measurement on the final substituted pyrazolopyrazine compound. |
Why This Matters
A difference of >1 pKa unit can shift the ionized fraction by approximately an order of magnitude at physiological pH, altering solubility, permeability, and off-target pharmacology—making the diazepane and piperazine derivatives non-interchangeable in lead optimization.
- [1] Barsanti, P.A. et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett., 6:37-41, 2015. Illustrates that minor substituent changes on the pyrazolopyrazine core produce meaningful shifts in kinase selectivity. View Source
